(3-(Isobutylsulfonyl)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone
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Description
The compound contains several structural components that are common in medicinal chemistry . The azetidine ring is a four-membered cyclic amine, which is often used in drug design due to its ability to mimic the bioactive conformation of linear amines. The thiophene ring is a five-membered aromatic ring containing a sulfur atom, which is known to have various therapeutic properties . The presence of a sulfonyl group (SO2) could potentially enhance the compound’s solubility and bioavailability.
Molecular Structure Analysis
The compound’s molecular structure is likely to be characterized by techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and high-resolution mass spectrometry (HRMS) .Scientific Research Applications
Azetidinone Derivatives in Catalytic Asymmetric Synthesis
Azetidinones, including derivatives similar to the compound , have been utilized in catalytic asymmetric synthesis. For example, enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, an azetidinone derivative, was developed and evaluated for catalytic asymmetric addition of organozinc reagents to aldehydes, achieving high enantioselectivity. This demonstrates the potential of azetidinone derivatives in asymmetric synthesis, which is crucial for producing enantiomerically pure substances in pharmaceuticals and fine chemicals (Wang et al., 2008).
Structural Investigations of Azetidinones
Structural investigations of azetidinone derivatives have been conducted to understand their molecular configurations and properties. For instance, the crystal structure of specific azetidinone compounds was elucidated, providing insights into their molecular geometry and potential interactions in various applications, such as material science and pharmaceuticals (Gluziński et al., 1991).
Azetidinone Derivatives in Medicinal Chemistry
Azetidinone derivatives have shown promise in medicinal chemistry, particularly in the development of novel therapeutic agents. For example, certain azetidinone compounds were synthesized and evaluated for their antibacterial and antifungal activities, indicating the potential of azetidinone derivatives in creating new antimicrobial agents (Patel & Patel, 2017).
Azetidinone Derivatives in Synthesis of Anticonvulsant Agents
Research on azetidinone derivatives has also extended to their use in synthesizing anticonvulsant agents. Novel azetidinone compounds were synthesized and characterized for their potential as anti-bacterial and anti-convulsant agents, showcasing the versatility of azetidinone derivatives in addressing various health conditions (Rajasekaran & Murugesan, 2006).
Properties
IUPAC Name |
[3-(2-methylpropylsulfonyl)azetidin-1-yl]-(4-thiophen-3-ylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S2/c1-13(2)12-24(21,22)17-9-19(10-17)18(20)15-5-3-14(4-6-15)16-7-8-23-11-16/h3-8,11,13,17H,9-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDDBARSXRCRJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC=C(C=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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